molecular formula C7H9NO2 B083346 4-Ethoxypyridine n-oxide CAS No. 14474-56-7

4-Ethoxypyridine n-oxide

Cat. No.: B083346
CAS No.: 14474-56-7
M. Wt: 139.15 g/mol
InChI Key: OWDMBYMZBXLZFT-UHFFFAOYSA-N
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Description

4-Ethoxypyridine N-oxide is an organic compound that belongs to the class of pyridine N-oxides It is characterized by the presence of an ethoxy group attached to the fourth position of the pyridine ring and an N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxypyridine N-oxide typically involves the oxidation of 4-ethoxypyridine. One common method is the use of hydrogen peroxide (H₂O₂) in the presence of acetic acid (AcOH) as an oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of titanium silicalite (TS-1) as a catalyst in a packed-bed microreactor with hydrogen peroxide in methanol has been reported to be an efficient and green process .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxypyridine N-oxide undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form more complex N-oxide derivatives.

    Reduction: The N-oxide group can be reduced back to the corresponding pyridine derivative.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of acetic acid.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents such as alkyl halides or organometallic compounds.

Major Products:

    Oxidation: Formation of higher-order N-oxide derivatives.

    Reduction: Conversion to 4-ethoxypyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

4-Ethoxypyridine N-oxide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where its reactivity and stability are advantageous.

Mechanism of Action

The mechanism of action of 4-Ethoxypyridine N-oxide involves its role as a mild Lewis base. It can activate Lewis acidic parts of molecules, increasing the reactivity of nucleophilic sites towards electrophiles. This property is particularly useful in catalysis, where it facilitates various organic transformations by stabilizing transition states and intermediates .

Comparison with Similar Compounds

  • 4-Methoxypyridine N-oxide
  • 2-Ethoxypyridine N-oxide
  • 4-Methylpyridine N-oxide

Comparison: 4-Ethoxypyridine N-oxide is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties compared to its analogs. For instance, 4-Methoxypyridine N-oxide has a methoxy group instead of an ethoxy group, leading to differences in reactivity and solubility. Similarly, 2-Ethoxypyridine N-oxide has the ethoxy group at the second position, which affects its chemical behavior and applications .

Properties

IUPAC Name

4-ethoxy-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-10-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDMBYMZBXLZFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=[N+](C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291249
Record name 4-Ethoxypyridine n-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14474-56-7
Record name NSC163998
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163998
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC74458
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74458
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Ethoxypyridine n-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 4-nitropyridine 1-oxide (50 g, 357 mmol) in THF (500 mL) was added sodium ethanolate (48.6 g, 714 mmol). The mixture was stirred at 25° C. for 16 h. The reaction residue was concentrated. The crude material was purified by silica column chromatography (DCM/MeOH=25:1). All fractions found to contain product by TLC (DCM/MeOH=25:1, Rf=0.6) were combined and concentrated to yield a dark red solid of 4-ethoxypyridine 1-oxide (25 g, 162 mmol, 45.3% yield): 1H NMR (400 MHz, CD3OD) δ 8.20-8.18 (m, 2H), 7.11-7.10 (m, 2H), 4.21-4.15 (m, 2H), 1.42 (t, J=7.2 Hz, 3H); ES-LCMS m/z 140.0 (M+H).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
48.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-nitropyridine-N-oxide (12 g) was dissolved in ethanol, sodium ethoxide (8.8 g) was added to the mixture, and the mixture was stirred for 40 hours at 50° C. After allowing the mixture to be cooled to room temperature, the precipitates were filtered, the solvent was removed under reduced pressure, and the obtained residue was purified by silica gel column chromatography, to give 4-ethoxypyridine-N-oxide (11.8 g). To 4-ethoxypyridine-N-oxide (11.8 g) was added dimethyl sulfate (8.56 ml), and the mixture was stirred for 1 hour at 110° C. After diluting with methanol (180 ml), the mixture was heated to reflux for 1 hour, an aqueous solution (18 ml) of ammonium peroxodisulfate (20.6 g) was added dropwise to the solution under heat reflux, and the mixture was heated to reflux for 1 hour. After allowing the mixture to be cooled to room temperature, the solvent was removed under reduced pressure, and the obtained residue was purified by silica gel column chromatography, to give (4-ethoxy-2-pyridinyl)methanol (2.8 g).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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